molecular formula C23H26ClN3O5 B11427711 3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid

3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid

Cat. No.: B11427711
M. Wt: 459.9 g/mol
InChI Key: JTQLDNBLLDAEDY-UHFFFAOYSA-N
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Description

3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a pyridazinone ring, an adamantane moiety, and a carboxylic acid group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of a suitable hydrazine derivative with a diketone. This reaction is usually carried out in the presence of a catalyst and under reflux conditions.

    Introduction of the Adamantane Moiety: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of adamantane with a suitable electrophile in the presence of a Lewis acid catalyst.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated reaction monitoring systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially leading to the formation of dihydropyridazinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and amino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Hydroxylated derivatives of the adamantane moiety.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives at the chloro and amino groups.

Scientific Research Applications

3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the adamantane moiety in This compound makes it unique compared to other pyridazinone derivatives. This structural feature can confer additional stability and specific binding properties, making the compound particularly valuable in certain applications.

Properties

Molecular Formula

C23H26ClN3O5

Molecular Weight

459.9 g/mol

IUPAC Name

3-[5-chloro-4-(2,4-dimethoxyanilino)-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid

InChI

InChI=1S/C23H26ClN3O5/c1-31-15-3-4-16(18(6-15)32-2)26-17-11-25-27(20(28)19(17)24)23-9-13-5-14(10-23)8-22(7-13,12-23)21(29)30/h3-4,6,11,13-14,26H,5,7-10,12H2,1-2H3,(H,29,30)

InChI Key

JTQLDNBLLDAEDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)C(=O)O)Cl)OC

Origin of Product

United States

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